trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene
Brand Name: Vulcanchem
CAS No.: 477789-30-3
VCID: VC3290771
InChI: InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;/b6-5+;;;;;;;;
SMILES: C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C
Molecular Formula: C16H24S2Sn2
Molecular Weight: 517.9 g/mol

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene

CAS No.: 477789-30-3

Cat. No.: VC3290771

Molecular Formula: C16H24S2Sn2

Molecular Weight: 517.9 g/mol

* For research use only. Not for human or veterinary use.

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene - 477789-30-3

Specification

CAS No. 477789-30-3
Molecular Formula C16H24S2Sn2
Molecular Weight 517.9 g/mol
IUPAC Name trimethyl-[5-[(E)-2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane
Standard InChI InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;;/b6-5+;;;;;;;;
Standard InChI Key NDHZYIWVQSXGQE-BPLSXZKWSA-N
Isomeric SMILES C[Sn](C)(C)C1=CC=C(S1)/C=C/C2=CC=C(S2)[Sn](C)(C)C
SMILES C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C
Canonical SMILES C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C

Introduction

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene is an organotin compound characterized by its molecular formula C16H24S2Sn2 and a molecular weight of 517.91 g/mol . This compound features two thiophene rings connected via an ethene bridge, with each thiophene ring substituted with a trimethylstannyl group. The presence of these groups enhances the compound's electronic properties, making it significant in various chemical applications, particularly in organic electronics and materials science .

Synthesis Methods

The synthesis of trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene typically involves the reaction of 5-bromo-2-trimethylstannylthiophene with a suitable coupling reagent under controlled conditions. Industrial production follows similar synthetic routes but on a larger scale, using large reactors and precise control over reaction conditions to ensure high yield and purity. Post-synthesis purification methods include recrystallization or chromatography.

Types of Reactions

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The trimethylstannyl groups can be substituted with other functional groups using suitable reagents like halogens or organometallic compounds.

Applications

The compound is widely used in scientific research, particularly in the fields of:

  • Organic Electronics: It is used in the synthesis of conjugated polymers for organic electronic devices such as organic solar cells and organic light-emitting diodes (OLEDs).

  • Catalysis: It serves as a precursor for the preparation of catalysts used in various organic transformations.

  • Polymer Chemistry: The compound is used in the synthesis of novel polymers with unique electronic and optical properties.

Safety Considerations

The compound is classified as hazardous, with warnings for acute toxicity if swallowed, in contact with skin, or inhaled . It is not intended for medical or consumer use and should be handled with caution in a professional setting .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
(E)-1,2-Bis(5-(trimethylsilyl)thiophen-2-yl)-etheneTrimethylsilyl instead of trimethylstannylLimited data on cytotoxicity
(E)-1,2-Bis(5-(trimethylgermyl)thiophen-2-yl)-etheneTrimethylgermyl instead of trimethylstannylPotentially lower reactivity compared to stannyl derivatives

trans-1,2-Bis[5-(trimethylstannyl)thiophen-2-yl]ethene stands out due to the presence of stannyl groups, which are known for their higher reactivity and potential for inducing significant biological effects compared to silicon or germanium analogs.

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